Bienvenue dans la boutique en ligne BenchChem!

Ethyl 4-(2-hydroxybutan-2-yl)-2-propyl-1H-imidazole-5-carboxylate

genotoxicity assessment in silico toxicology impurity safety classification

Ethyl 4-(2-hydroxybutan-2-yl)-2-propyl-1H-imidazole-5-carboxylate (CAS 172875-53-5), commonly designated as Olmesartan Impurity 3 or Olmesartan intermediate impurity I, is a process-related intermediate impurity arising during the synthesis of the angiotensin II receptor blocker (ARB) olmesartan medoxomil. This compound belongs to the imidazole-5-carboxylate ester class (molecular formula C₁₃H₂₂N₂O₃, MW 254.33) and is chemically distinguished by a 2-hydroxybutan-2-yl substituent at the imidazole 4-position and a propyl group at the 2-position.

Molecular Formula C13H22N2O3
Molecular Weight 254.33 g/mol
CAS No. 172875-53-5
Cat. No. B057790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(2-hydroxybutan-2-yl)-2-propyl-1H-imidazole-5-carboxylate
CAS172875-53-5
Molecular FormulaC13H22N2O3
Molecular Weight254.33 g/mol
Structural Identifiers
SMILESCCCC1=NC(=C(N1)C(C)(CC)O)C(=O)OCC
InChIInChI=1S/C13H22N2O3/c1-5-8-9-14-10(12(16)18-7-3)11(15-9)13(4,17)6-2/h17H,5-8H2,1-4H3,(H,14,15)
InChIKeyUDEWGNFXYCGRJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(2-hydroxybutan-2-yl)-2-propyl-1H-imidazole-5-carboxylate (CAS 172875-53-5): Sourcing Guide for an Olmesartan Intermediate Impurity Reference Standard


Ethyl 4-(2-hydroxybutan-2-yl)-2-propyl-1H-imidazole-5-carboxylate (CAS 172875-53-5), commonly designated as Olmesartan Impurity 3 or Olmesartan intermediate impurity I, is a process-related intermediate impurity arising during the synthesis of the angiotensin II receptor blocker (ARB) olmesartan medoxomil . This compound belongs to the imidazole-5-carboxylate ester class (molecular formula C₁₃H₂₂N₂O₃, MW 254.33) and is chemically distinguished by a 2-hydroxybutan-2-yl substituent at the imidazole 4-position and a propyl group at the 2-position . It is supplied as a fully characterized reference standard with detailed analytical data (HPLC, NMR, MS) compliant with regulatory guidelines for use in analytical method development, method validation (AMV), and quality control (QC) applications during olmesartan drug substance and drug product manufacturing .

Why Olmesartan Impurity 3 (CAS 172875-53-5) Cannot Be Replaced by Other Olmesartan Intermediate Impurities


Within the olmesartan medoxomil synthetic pathway, structurally related imidazole-5-carboxylate impurities differ substantially in their genotoxic potential, chromatographic behavior, and physical properties—precluding simple interchange in analytical or quality-control workflows. A 2024 forced degradation and genotoxicity assessment demonstrated that among three isolated degradation impurities, impurity-1 was classified as a possible genotoxic impurity (ProTox-II toxicity class 3) while the target compound (impurity-3) and impurity-2 both fell into the lower-hazard toxicity class 4 [1]. Furthermore, the target compound's 2-hydroxybutan-2-yl side chain—as opposed to the 1-hydroxy-1-methylethyl substituent found in the key intermediate ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate (CAS 144689-93-0)—produces a predicted boiling point increase of approximately 8.7 °C and a molecular weight difference of 14.03 g/mol, directly impacting HPLC retention time, resolution from API, and mass spectrometric identification parameters [2]. Generic substitution would invalidate validated analytical methods and compromise impurity fate-and-purge tracking in regulatory submissions.

Quantitative Differentiation Evidence for Ethyl 4-(2-hydroxybutan-2-yl)-2-propyl-1H-imidazole-5-carboxylate (CAS 172875-53-5) Versus Closest Analogs


In Silico Toxicity Classification: Olmesartan Impurity 3 (Target) Is a Lower-Hazard Class 4 Agent Compared to Class 3 Impurity-1

In a 2024 forced degradation study of olmesartan medoxomil, three isolated degradation impurities were subjected to in silico toxicity prediction using ProTox-II. Impurity-1 was classified as toxicity class 3 (indicating higher hazard potential and categorizing it as a possible genotoxic impurity), whereas the target compound (designated impurity-3, m/z 463.208) and impurity-2 (m/z 461.229) were both classified as toxicity class 4—the lowest toxicity category—representing a quantitatively meaningful reduction in predicted hazard [1]. The in vitro comet assay in HEK cells corroborated these predictions: impurity-1 produced head and tail length parameters and total intensities significantly larger than DMSO solvent control (p<0.001) and comparable to positive control, whereas impurities 2 and 3 did not exhibit statistically significant DNA damage [1].

genotoxicity assessment in silico toxicology impurity safety classification

Boiling Point Differentiation: ~8.7 °C Higher Predicted Boiling Point Versus the 1-Hydroxy-1-methylethyl Analog (CAS 144689-93-0)

The target compound (CAS 172875-53-5) exhibits a predicted boiling point of 464.9±35.0 °C and a density of 1.111±0.06 g/cm³ [1]. Its closest structural analog in the olmesartan impurity family, ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate (CAS 144689-93-0), has a predicted boiling point of 456.2±35.0 °C at 760 mmHg, a density of 1.131±0.06 g/cm³, and a defined melting point of 98–100 °C . The ~8.7 °C boiling point elevation and the 14.03 g/mol mass difference (254.33 vs. 240.3) originate from the replacement of a 1-hydroxy-1-methylethyl moiety with a 2-hydroxybutan-2-yl group, altering both volatility and reversed-phase chromatographic retention.

physicochemical property differentiation chromatographic separation impurity resolution

Structural Mass Difference of 14.03 Da Enables Unambiguous MS Identification Versus the 1-Hydroxy-1-methylethyl Analog in LC-MS Impurity Profiling

The target compound (C₁₃H₂₂N₂O₃, monoisotopic mass 254.1630 g/mol) differs from the key olmesartan intermediate ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate (C₁₂H₂₀N₂O₃, monoisotopic mass 240.1474 g/mol) by exactly one methylene unit (CH₂, +14.0157 Da) [1]. In the forced degradation study by Wankhade et al. (2024), the target compound (impurity-3) was detected with an observed m/z of 463.208 using mass spectrometry, while impurity-1 produced m/z 447.213 and impurity-2 produced m/z 461.229 [2]. These discrete mass differences allow definitive structural assignment and prevent misidentification when multiple imidazole impurities co-elute or exhibit similar UV spectra.

mass spectrometry identification impurity profiling LC-MS method specificity

Regulatory-Compliant Reference Standard Traceability: Pharmacopeial Traceability (USP/EP) Differentiates Commercial Suppliers of Impurity 3

Multiple commercial suppliers of Olmesartan Impurity 3 (CAS 172875-53-5) explicitly offer pharmacopeial traceability to USP or EP standards as a differentiating service feature. SynZeal states that 'the product can be used as reference standards and further traceability against pharmacopeial standards (USP or EP) can be provided based on feasibility' [1]. Similarly, AquigenBio notes that 'Olmesartan Impurity 3 can be used as a reference standard, with possible traceability to pharmacopeial standards such as USP or EP, based on feasibility' . Axios Research confirms that their Olmesartan Intermediate Impurity 3 'serves as a reference standard for traceability against pharmacopeial standards (USP or EP)' . In contrast, many generic chemical suppliers of related imidazole-5-carboxylate impurities do not provide documented pharmacopeial traceability, which is a critical requirement for ANDA regulatory submissions where impurity reference standards must demonstrate metrological traceability to a recognized compendial standard.

reference standard traceability pharmacopeial compliance ANDA submission support

Procurement-Driven Application Scenarios for Ethyl 4-(2-hydroxybutan-2-yl)-2-propyl-1H-imidazole-5-carboxylate (CAS 172875-53-5)


Genotoxicity Safety Assessment and ICH M7 Impurity Qualification in ANDA Submissions

The target compound's classification as ProTox-II toxicity class 4 (lower hazard) and its lack of statistically significant DNA damage in the in vitro comet assay [1] make it a suitable reference standard for establishing impurity acceptance limits under ICH M7 guidelines. ANDA applicants can differentiate this impurity from class 3 genotoxic impurities (such as impurity-1) when justifying impurity control strategies and setting specification limits. Procurement of a well-characterized, traceable reference standard of this impurity enables direct toxicological qualification studies and structure-activity relationship (SAR) assessments for the entire olmesartan impurity profile.

HPLC/GC Method Development and Validation for Olmesartan Drug Substance Purity Testing

The ~8.7 °C boiling point elevation relative to the 1-hydroxy-1-methylethyl analog [2] and the 14.03 Da mass difference [3] provide orthogonal dimensions for chromatographic method selectivity. Analytical development scientists can use this compound to establish system suitability criteria—including resolution from the main API peak and from co-occurring impurities—in stability-indicating HPLC methods. Its non-crystalline (colourless gel) physical form also necessitates specific dissolution and standard preparation protocols that must be included in method validation reports.

LC-MS/MS Impurity Fate-and-Purge Tracking During Olmesartan API Process Development

The unambiguous m/z signature (observed at m/z 463.208 in degradation studies [1]) allows process chemists to track the formation, carryover, and purge of this specific intermediate impurity across multi-step olmesartan medoxomil synthesis. The 14 Da mass difference from the key intermediate ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate ensures no misassignment in extracted ion chromatograms even under high-throughput process analytical technology (PAT) workflows. Procurement of this impurity as a certified reference standard with full MS/MS characterization data supports definitive identification in process development reports for regulatory submission.

Pharmacopeial Reference Standard Qualification and QC Release Testing

QC laboratories performing olmesartan medoxomil drug substance and drug product release testing require impurity reference standards with documented traceability to USP or EP monographs. Suppliers such as SynZeal, AquigenBio, and Axios Research explicitly offer USP/EP traceability for this compound [4], enabling direct use as a secondary reference standard in compendial testing. This eliminates the need for costly and time-consuming in-house qualification of a primary reference standard and supports regulatory audit readiness.

Quote Request

Request a Quote for Ethyl 4-(2-hydroxybutan-2-yl)-2-propyl-1H-imidazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.